2-Amino-1-(quinolin-3-yl)ethan-1-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H10N2O |
|---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
2-amino-1-quinolin-3-ylethanone |
InChI |
InChI=1S/C11H10N2O/c12-6-11(14)9-5-8-3-1-2-4-10(8)13-7-9/h1-5,7H,6,12H2 |
InChI Key |
MWJNRASRRMHGCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C(=O)CN |
Origin of Product |
United States |
Spectroscopic and Structural Characterization Techniques for Aminoquinolinylethanone Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.
¹H NMR Analysis
A ¹H NMR spectrum for 2-Amino-1-(quinolin-3-yl)ethan-1-one would be expected to show distinct signals for the protons on the quinoline (B57606) ring, the methylene (B1212753) (-CH₂) group, and the amino (-NH₂) group. The chemical shifts, splitting patterns (multiplicity), and integration values would confirm the connectivity and spatial relationships of these protons. However, no experimental ¹H NMR data for this compound has been located.
¹³C NMR Analysis
Similarly, a ¹³C NMR spectrum would reveal the chemical environment of each carbon atom in the molecule, including the carbonyl carbon of the ethanone (B97240) group, the carbons of the quinoline core, and the methylene carbon. This information is crucial for confirming the carbon skeleton of the molecule. Specific ¹³C NMR data for this compound is not available in the reviewed literature.
Mass Spectrometry
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, thereby providing the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS)
HRMS would provide the high-precision mass of the molecular ion of this compound, allowing for the unambiguous determination of its elemental formula (C₁₁H₁₀N₂O). Searches for such precise mass data have been unsuccessful.
Liquid Chromatography-Mass Spectrometry (LC-MS) Applications
LC-MS is a hybrid technique that separates chemical mixtures and detects the mass of the individual components. It is widely used in the analysis of reaction mixtures and for metabolite identification. While LC-MS is a common application for compounds of this class, no specific studies employing this technique for the analysis of this compound were found.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. An FTIR spectrum for this compound would be expected to show characteristic absorption bands for the N-H stretches of the primary amine, the C=O stretch of the ketone, C=N and C=C stretches of the quinoline ring, and C-H bonds. No experimentally recorded FTIR spectrum for this compound could be retrieved from available sources.
Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy Studies
UV-Vis and fluorescence spectroscopy are powerful non-destructive techniques used to probe the electronic transitions and photophysical properties of molecules. In the study of aminoquinolinylethanone derivatives, these methods provide insight into how the molecular structure and its environment influence light absorption and emission characteristics.
Research on a family of structurally related 3-acyl-6-amino-4-quinolone derivatives has shed light on the typical photophysical behavior of such systems. researchgate.net These studies reveal that the absorption and emission profiles are sensitive to the molecular environment, particularly the presence of acidic protons. While these compounds may not exhibit significant solvatochromism (a change in color or spectral properties with solvent polarity), their electronic spectra can be markedly altered by pH. researchgate.net
For instance, in the presence of an acid like trifluoroacetic acid, notable changes in the photophysical profile, especially the emissive response, are observed. researchgate.net This sensitivity is attributed to the protonation of the molecule, often at the 1,3-diketone system, which can lead to stabilization of the Lowest Unoccupied Molecular Orbital (LUMO) and a more planar molecular structure, thereby favoring fluorescence. researchgate.net The presence of the amino group on the quinoline ring is crucial for these observed optical profiles and their sensitivity. researchgate.net
The general photophysical properties of quinoline derivatives often show absorption bands attributed to π-π* and n-π* electronic transitions. scielo.br UV-Vis absorbance measurements typically show distinct bands, for example, around 280 nm and 350 nm. scielo.br The fluorescence emission for many quinoline derivatives is often observed in the range of 400 nm. scielo.br
Table 1: Representative Photophysical Data for Quinoline Derivatives
| Property | Wavelength (nm) | Transition Type | Reference |
|---|---|---|---|
| UV-Vis Absorption | ~280 | π-π* | scielo.br |
| UV-Vis Absorption | ~350 | n-π* | scielo.br |
| Fluorescence Emission | ~400 | - | scielo.br |
Note: Data presented is for general quinoline derivatives and serves as a representative example.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique that determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This method is crucial for confirming the empirical formula of a newly synthesized compound, ensuring its purity and verifying that the correct molecular structure has been obtained.
For aminoquinolinylethanone compounds, the experimentally determined percentages of C, H, and N are compared against the theoretically calculated values for the proposed molecular formula. A close correlation between the experimental and calculated values provides strong evidence for the successful synthesis of the target compound.
In the synthesis of related quinoline derivatives, such as 4-[7-chloro-1-methylquinolin-4-(1H)-ylideneamino]-phenyl-3-(dimethylamino)-prop-2-en-1-one, elemental analysis is a standard confirmatory step. researchgate.net The structure of such newly synthesized compounds is typically confirmed on the basis of elemental analysis alongside other spectroscopic data like IR, ¹H NMR, and ¹³C NMR. researchgate.net
Table 2: Example of Elemental Analysis Data for a Quinoline Derivative
| Element | Calculated (%) | Found (%) |
|---|---|---|
| Carbon (C) | 69.58 | 69.31 |
| Hydrogen (H) | 5.84 | 5.72 |
| Nitrogen (N) | 11.08 | 11.32 |
Note: The data is for 4-[7-chloro-1-methylquinolin-4-(1H)-ylideneamino]-phenyl-3-(dimethylamino)-prop-2-en-1-one (C₂₃H₂₃ClN₄O), a related compound, and is presented for illustrative purposes. researchgate.net
X-ray Crystallographic Analysis for Solid-State Structure Determination
For aminoquinolinylethanone compounds, obtaining a suitable single crystal is the first critical step. wikipedia.org Once a crystal is subjected to an X-ray beam, the resulting diffraction pattern is analyzed to construct a detailed model of the electron density and, consequently, the atomic positions. wikipedia.org
The crystallographic analysis of 1-(6,8-Dibromo-2-methylquinolin-3-yl)ethanone, a compound sharing the 1-(quinolin-3-yl)ethanone core, provides a valuable reference for the structural characteristics of this class of molecules. nih.gov In this study, the compound was found to crystallize in the triclinic system with a P-1 space group. nih.gov The analysis revealed two independent molecules in the asymmetric unit, which were nearly superimposable. nih.gov The crystal packing was stabilized by intermolecular interactions, including C—H···O hydrogen bonds and π–π stacking interactions, which organized the molecules into layers. nih.gov Such detailed structural information is invaluable for understanding structure-property relationships and for designing new materials with specific solid-state properties.
Table 3: Crystallographic Data for 1-(6,8-Dibromo-2-methylquinolin-3-yl)ethanone
| Parameter | Value |
|---|---|
| Empirical Formula | C₁₂H₉Br₂NO |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 9.7549 (5) |
| b (Å) | 11.1719 (6) |
| c (Å) | 11.5629 (5) |
| α (°) | 99.043 (4) |
| β (°) | 93.330 (4) |
| γ (°) | 111.733 (5) |
| Volume (ų) | 1146.69 (10) |
| Z | 4 |
Source: Data from the crystallographic study of 1-(6,8-Dibromo-2-methylquinolin-3-yl)ethanone. nih.gov
Computational Chemistry and Theoretical Investigations of 2 Amino 1 Quinolin 3 Yl Ethan 1 One Derivatives
Quantum Chemical Calculations
Quantum chemical calculations, especially those based on Density Functional Theory (DFT), are central to the theoretical study of molecular systems. These methods offer a balance between accuracy and computational cost, making them ideal for the investigation of medium-sized organic molecules like quinoline (B57606) derivatives.
Density Functional Theory (DFT) Applications
DFT has been widely applied to various quinoline derivatives to elucidate their fundamental properties.
Prediction of Chemical Reactivity Descriptors
From the energies of the frontier molecular orbitals, several chemical reactivity descriptors can be calculated. These include:
Electronegativity (χ): A measure of an atom's or molecule's ability to attract electrons.
Chemical Potential (μ): The negative of electronegativity, it describes the escaping tendency of electrons from a system.
Chemical Hardness (η) and Softness (S): Hardness is a measure of resistance to change in electron distribution, while softness is the reciprocal of hardness. Molecules with a small HOMO-LUMO gap are considered "soft" and more reactive.
Electrophilicity Index (ω): This descriptor quantifies the ability of a molecule to accept electrons.
Studies on various quinoline derivatives have provided insights into these reactivity descriptors, aiding in the understanding of their chemical behavior. However, a specific set of these parameters for 2-Amino-1-(quinolin-3-yl)ethan-1-one is not present in the current literature.
Molecular Modeling and Docking Studies
Molecular modeling encompasses a range of computational techniques used to simulate and predict the behavior of molecules. A key application in drug discovery is molecular docking, which predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For quinoline derivatives, docking studies have been instrumental in identifying potential biological targets and understanding their mechanism of action at a molecular level. These studies have explored the interactions of various quinoline compounds with enzymes and receptors, providing a basis for the rational design of new therapeutic agents. A molecular docking study focused on this compound would be necessary to explore its potential biological activities, but such research has not yet been published.
Analysis of Ligand-Receptor Interactions
Molecular docking and molecular dynamics (MD) simulations are primary computational techniques used to analyze the interactions between a ligand, such as a this compound derivative, and its biological receptor. These studies provide a detailed, three-dimensional view of the binding mode and the specific amino acid residues involved in the interaction.
For quinoline derivatives, docking studies have revealed crucial anchor points for binding within enzyme active sites. For instance, in studies with GLI1 transcription factors, the quinoline nitrogen atom and an 8-OH substituent were identified as key hydrogen bond acceptors, interacting with residues like Lys171 and Glu119. nih.gov The amide oxygen of the ligand can also form hydrogen bonds with amino acids such as Gln118. nih.gov Furthermore, hydrophobic interactions between the quinoline ring system and nonpolar residues in the binding pocket are critical for stabilizing the ligand-receptor complex. nih.gov
In the context of bacterial enzymes like DNA gyrase, the C-3/C-4 keto-acid region of the quinolone core is known to chelate a noncatalytic Mg²+ ion, which is bridged by water molecules to form hydrogen bonds with serine and aspartic acid residues (e.g., Ser83 and Asp87 in E. coli GyrA). nih.gov Molecular docking and simulation studies suggest that amino acid derivatives of quinolines can achieve favorable binding at the fluoroquinolone binding site on the GyrA subunit of DNA gyrase and the ParC subunit of topoisomerase-IV, indicating a potential mechanism for their antimicrobial potency. mdpi.com These in silico studies are essential for understanding the structure-activity relationships (SAR) that guide the design of more potent and selective inhibitors. nih.govnih.gov
Prediction of Binding Affinities with Biological Targets
A key application of computational chemistry is the prediction of binding affinities, often expressed as binding energy (e.g., in kcal/mol) or inhibitory constants (Ki). These predictions help prioritize compounds for synthesis and experimental testing. Inverse virtual screening has been used to identify potential targets for quinoline derivatives, with Leishmania major N-myristoyltransferase (LmNMT) showing high-affinity binding energy estimates ranging from -9.3 kcal/mol to -12.3 kcal/mol. nih.gov
Molecular dynamics simulations further refine these predictions by accounting for the dynamic nature of both the ligand and the receptor, providing a more accurate estimation of binding free energy. nih.govnih.gov For example, studies on 2-aryl-quinoline-4-carboxylic acid derivatives targeting LmNMT have used docking and MD simulations to demonstrate stable binding, with some compounds showing enhanced affinity after considering the conformational relaxation of the enzyme. nih.gov
These predictive models are crucial for screening large libraries of virtual compounds and identifying those with the highest likelihood of biological activity, thereby accelerating the drug discovery process.
Specific Enzyme Target Investigations
Computational studies have been directed at understanding the interactions of quinoline derivatives with several specific and vital enzymes, highlighting their potential as therapeutic agents.
Topoisomerases are critical enzymes involved in DNA replication and are validated targets for anticancer drugs. frontiersin.orgmdpi.com Quinoline-based compounds have been investigated as potent inhibitors of both topoisomerase I (Topo I) and topoisomerase IIα (Topo IIα). frontiersin.orgnih.gov Computational docking studies have been employed to understand the binding modes of these derivatives within the enzyme-DNA complex. frontiersin.org Research has shown that certain indeno[1,2-c]quinoline derivatives can act as dual Topo I/II inhibitors, with some compounds being more active than established drugs like etoposide. mdpi.comnih.gov For example, pyrazolo[4,3-f]quinoline derivative 2E was found to inhibit 88.3% of Topo IIα activity, comparable to etoposide's 89.6% inhibition. mdpi.com These findings underscore the potential of the quinoline scaffold in developing new anticancer agents that target DNA topoisomerases. frontiersin.org
Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme for bacterial survival and a primary target for quinolone antibiotics. nih.govmdpi.com It is responsible for introducing negative supercoils into DNA, a process vital for DNA replication. iosrphr.orgmdpi.com The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits. mdpi.com Molecular docking studies have been instrumental in exploring how novel quinoline derivatives interact with this target. mdpi.com These studies suggest that the antimicrobial activity of certain quinoline amino acid derivatives could be due to their favorable binding at the fluoroquinolone binding site on the GyrA subunit. mdpi.com The binding of quinolones is often mediated by a water-metal ion bridge involving a magnesium ion. nih.gov Some quinoline-2-one derivatives have demonstrated inhibitory action against purified DNA gyrase, confirming the insights gained from computational models. iosrphr.org
Dihydrofolate reductase (DHFR) is a pivotal enzyme in the folate metabolism pathway, essential for the synthesis of nucleotides and certain amino acids. nih.govmdpi.com As such, it is a key target for antimicrobial and anticancer therapies. nih.govlmaleidykla.lt Computational studies have explored the potential of various quinoline-containing heterocyclic systems as DHFR inhibitors. For instance, certain quinoline-2-one derivatives have shown inhibitory activity against DHFR. nih.gov Mechanistic studies on related pyrrolo[3,2-f]quinazoline-1,3-diamine derivatives revealed potent inhibition of E. coli DHFR with a slow-onset, tight-binding model. nih.gov These computational and kinetic studies provide a framework for designing novel antifolates based on the quinoline scaffold with high affinity and selectivity for bacterial DHFR over its human counterpart. nih.gov
Tyrosyl-tRNA synthetase (TyrRS) is an aminoacyl-tRNA synthetase, an essential class of enzymes responsible for charging tRNAs with their corresponding amino acids during protein synthesis. researchgate.netnih.gov The inhibition of TyrRS is detrimental to cells, making it an attractive target for the development of new antibiotics. researchgate.net The species-specific recognition of tRNA by TyrRS makes it a viable target for selective antimicrobial agents. nih.gov In silico investigations have revealed that quinoline derivatives can exhibit strong interactions within the binding sites of TyrRS. researchgate.net The SuperPred 3.0 web resource has been used to predict molecular targets for aminoquinoline derivatives, identifying tyrosyl-DNA-phosphodiesterase 1 as a common binding target, which is functionally related to the tRNA synthetase family. ucj.org.ua These computational predictions highlight TyrRS as a promising target for novel quinoline-based antibacterial compounds. researchgate.net
HIV Reverse Transcriptase
Human Immunodeficiency Virus (HIV) remains a global health challenge, and its enzyme, reverse transcriptase (RT), is a crucial target for antiretroviral therapy. Quinoline derivatives have been extensively investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs). Molecular docking studies have been instrumental in elucidating the binding modes and affinities of these compounds within the NNRTI binding pocket of HIV-1 RT.
In a study focusing on quinoline derivatives, various synthesized compounds were docked into the active site of HIV reverse transcriptase (PDB: 4I2P). The results indicated that many of these compounds exhibited favorable binding interactions. Notably, quinoline derivatives featuring a pyrimidine (B1678525) moiety generally displayed higher docking scores compared to those with a pyrazoline moiety. For instance, a bromo-substituted quinoline-containing compound demonstrated a significant docking score, suggesting a high affinity for the reverse transcriptase protein. nih.govnih.gov The interactions typically involve hydrogen bonds and hydrophobic interactions with key amino acid residues in the binding pocket, such as Lys101, Tyr181, and Tyr188. While specific docking studies on this compound itself are not extensively reported, the data from analogous quinoline structures suggest that this scaffold has the potential to be a promising starting point for the design of novel HIV-1 RT inhibitors. nih.govscirp.org
Table 1: Molecular Docking Scores of Representative Quinoline Derivatives against HIV-1 Reverse Transcriptase
| Compound Class | Representative Compound | Docking Score (kcal/mol) | Reference |
| Pyrimidine-containing quinoline | Compound 4 | -10.675 | nih.govnih.gov |
| Standard Inhibitor | Rilpivirine | - | nih.gov |
| Standard Inhibitor | Elvitegravir | - | nih.gov |
Note: The table presents data for representative quinoline derivatives to infer the potential of the this compound scaffold.
Acetylcholinesterase and Butyrylcholinesterase
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the cholinergic nervous system, and their inhibition is a primary therapeutic strategy for Alzheimer's disease. Quinoline derivatives have been explored as potent inhibitors of these enzymes.
Computational studies on diversely functionalized quinolinones have revealed significant inhibitory potential against both AChE and BChE. For example, certain quinolinone derivatives have shown potent and selective non-competitive inhibition of human recombinant AChE (hrAChE) with IC50 values in the sub-micromolar range. nih.gov Molecular docking analyses have indicated that these compounds can span the narrow active site gorge of AChE, interacting with both the peripheral anionic site (PAS) and the catalytic anionic subsite (AS). nih.govnih.gov Key interactions often involve π–π stacking with aromatic residues like Trp86 and Tyr337. nih.gov
Similarly, studies on 2,3-dihydro-1H-cyclopenta[b]quinoline derivatives, which share a core quinoline structure, have identified compounds with potent AChE inhibitory activity, with IC50 values in the nanomolar range. mdpi.com These findings underscore the potential of the quinoline scaffold, and by extension, derivatives of this compound, to be developed as effective cholinesterase inhibitors.
Table 2: Inhibitory Activity of Representative Quinoline Derivatives against Cholinesterases
| Compound Class | Compound | Target Enzyme | IC50 Value | Reference |
| Quinolinone | QN8 | hrAChE | 0.29 µM | nih.govresearchgate.net |
| 2,3-dihydro-1H-cyclopenta[b]quinoline | 6h | AChE | 3.65 nM | mdpi.com |
Note: The table presents data for representative quinoline derivatives to infer the potential of the this compound scaffold.
Mycobacterial F0F1-ATP Synthase
Mycobacterium tuberculosis, the causative agent of tuberculosis, relies on the F0F1-ATP synthase for its energy metabolism, making this enzyme a validated drug target. Quinolone-based compounds have been investigated for their potential to inhibit this essential enzyme.
In silico studies, including molecular docking, have been employed to evaluate the binding of quinolinone-based thiosemicarbazones to mycobacterial ATP synthase. mdpi.com These studies help in understanding the structure-activity relationships and in designing more potent inhibitors. While direct computational data for this compound derivatives against this target is limited, the broader class of quinolones has shown promise, suggesting that this scaffold could serve as a template for developing novel anti-tubercular agents targeting ATP synthase.
Type II NADH-Dehydrogenase (NDH-2)
Type II NADH-dehydrogenase (NDH-2) is a crucial enzyme in the respiratory chain of many pathogens, including Mycobacterium tuberculosis, and is absent in humans, making it an attractive target for selective drug design. Quinolin-2(1H)-one derivatives have been designed and evaluated as potential inhibitors of succinate (B1194679) dehydrogenase (SDH), another key enzyme in the respiratory chain, providing insights that could be relevant for targeting NDH-2. researchgate.net
Molecular modeling studies on these derivatives have shown that they can bind effectively to the active site of SDH. researchgate.net Although SDH and NDH-2 are different enzymes, they are both involved in the electron transport chain, and inhibitors of one can sometimes provide structural clues for inhibiting the other. The quinoline core is a versatile scaffold, and with appropriate functionalization, derivatives of this compound could potentially be developed as inhibitors of NDH-2.
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
In the context of quinoline derivatives, MD simulations have been utilized to assess the stability of docked complexes with their biological targets. For instance, a 100 ns molecular dynamics simulation was performed on 2-aminoquinoline (B145021) and 1-aminoisoquinoline (B73089) derivatives to understand the stability of the protein-ligand complex. nih.gov Similarly, MD simulations were conducted for quinoline-3-carboxamide (B1254982) derivatives to gain insights into protein-ligand stability and the structural flexibility of the docked complexes. mdpi.com These studies typically analyze parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to evaluate the stability of the complex and the flexibility of individual residues. Such analyses are crucial for validating the binding poses obtained from molecular docking and for providing a more realistic picture of the interactions in a dynamic environment.
Computational Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Relevant Properties
The success of a drug candidate is not solely dependent on its biological activity but also on its pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico ADME prediction has become an integral part of the early-stage drug discovery process, helping to identify candidates with favorable drug-like properties and to flag potential liabilities.
Various computational tools and web servers, such as SwissADME and ADMET 2.0, are widely used to predict the ADME profiles of chemical compounds based on their molecular structure. idaampublications.inucj.org.ua For quinoline derivatives, in silico ADME studies have been conducted to predict properties like intestinal absorption, blood-brain barrier (BBB) permeability, aqueous solubility, and potential for metabolism by cytochrome P450 enzymes. nih.govmdpi.comnih.gov
For instance, studies on melatonin (B1676174) derivatives predicted that they would meet the criteria of Lipinski's rule of five and Veber's rule, indicating good oral bioavailability. nih.gov The predicted topological polar surface area (TPSA) and the number of rotatable bonds are key descriptors in these predictions. nih.gov Similarly, ADME predictions for 1,3-diazetidin-2-one derivatives showed that compounds with TPSA values lower than 140 Ų are expected to have good oral bioavailability. nih.gov These computational predictions are vital for prioritizing compounds for further experimental evaluation and for guiding the optimization of lead compounds to achieve a desirable pharmacokinetic profile.
Table 3: Predicted ADME Properties for a Representative Quinoline Derivative
| Property | Predicted Value/Classification | Significance | Reference |
| Lipinski's Rule of 5 | Compliant | Good oral bioavailability | nih.gov |
| GI Absorption | High | Good absorption from the gut | idaampublications.in |
| BBB Permeability | Non-permeant | Reduced potential for CNS side effects | idaampublications.in |
| Aqueous Solubility | Soluble to moderately soluble | Favorable for formulation | nih.gov |
| Skin Permeability (logKp) | Low | Low absorption through the skin | mdpi.com |
Note: This table presents a generalized summary of predicted ADME properties for quinoline-type structures based on available literature to infer the potential profile of this compound derivatives.
Structure Activity Relationship Sar Studies of Aminoquinolinylethanone Derivatives
Impact of Substituent Position and Nature on Biological Pathway Modulation
The biological activity of aminoquinolinylethanone derivatives is profoundly influenced by the placement and characteristics of various substituents on the quinoline (B57606) ring. rsc.org The nature of these functional groups, whether they are electron-donating or electron-withdrawing, and their position on the heterocyclic ring system are pivotal in determining the compound's interaction with biological targets. rsc.org
For instance, the introduction of a chloro-substituent has been shown to enhance the biological activity in certain quinoline derivatives. rsc.org Research on 4-aminoquinolines demonstrated that a substituent at the 3-position of the quinoline ring is essential for their antagonist potency against the α(2C)-adrenoceptor. nih.govresearchgate.net Furthermore, modifications on the piperazine (B1678402) ring, when present in the derivative, also play a significant role, with substitutions at the 3-position having a stereospecific beneficial effect on affinity and potency. nih.govresearchgate.net
In a series of quinoline-piperidine scaffolds developed as anti-plasmodium agents, the specific substitution patterns were key to their activity. ijresm.com Similarly, in the context of antibacterial agents, the replacement of a phenylethyl group at the 13-position with various aliphatic chains and heterocycles led to a range of activities against different bacterial strains. nih.gov
Correlation between Molecular Structure and In Vitro Mechanistic Outcomes
The in vitro effects of aminoquinolinylethanone derivatives are directly linked to their three-dimensional structure. The spatial arrangement of atoms and functional groups dictates how these molecules interact with biological macromolecules, leading to specific mechanistic outcomes. The number and position of substituents influence the distribution of electronic charge, which in turn affects polarity, lipophilicity, and the capacity for donor-acceptor interactions—all of which are crucial for biological activity. nih.gov
Small structural changes, even between conformational isomers, can result in different toxic phenotypes, highlighting the importance of the precise molecular architecture. researchgate.net For example, in a study of isoxazolylnaphthoquinones, the introduction of a second methyl group on the isoxazole (B147169) ring reduced antibacterial activity and the generation of superoxide (B77818) anions. researchgate.net
The following table illustrates the correlation between structural modifications and in vitro outcomes for a series of hypothetical aminoquinolinylethanone derivatives based on general findings for quinoline compounds.
| Derivative | Structural Modification | In Vitro Mechanistic Outcome |
| Compound 1 | Unsubstituted quinoline ring | Baseline activity |
| Compound 2 | Chloro-group at C7 of quinoline | Enhanced inhibitory activity |
| Compound 3 | Hydroxymethyl group at C3 of quinoline | Increased receptor binding affinity |
| Compound 4 | Bulky substituent at C2 of quinoline | Decreased activity due to steric hindrance |
Design Principles for Modulating Excitotoxicity and Immunological Signaling
The rational design of aminoquinolinylethanone derivatives to modulate excitotoxicity and immunological signaling pathways is a promising area of research. Quinoline derivatives have been investigated for their neuroprotective potential, which is relevant to combating excitotoxicity. nih.gov The design of such compounds often involves creating molecules that can interact with specific receptors or enzymes involved in these pathways.
In the context of immunological signaling, targeting kinases is a common strategy. For example, designing quinoline derivatives that can act as inhibitors of epidermal growth factor receptor (EGFR) kinases, including mutant forms that confer resistance to cancer therapies, has been a focus of research. nih.gov The design principles for such inhibitors often involve creating a molecule that can fit into the ATP-binding site of the kinase. Molecular docking studies can help in designing compounds with high potency and flexibility towards both wild-type and mutated enzymes. nih.gov
Furthermore, the inhibition of transcription factors such as nuclear factor κB (NF-κB), a key player in inflammatory and immune responses, is another design strategy. nih.gov By designing molecules that can down-regulate NF-κB expression, it is possible to reduce inflammatory damage. nih.gov
Elucidation of Molecular Binding Modes and Their Relation to Structural Features
Understanding how aminoquinolinylethanone derivatives bind to their biological targets at the molecular level is crucial for rational drug design. Computational methods such as molecular docking are widely used to predict the binding affinity and interaction patterns of ligands with proteins. nih.govresearchgate.net
These studies have shown that quinoline derivatives can interact with the active sites of enzymes through a variety of non-covalent interactions, including hydrogen bonds and hydrophobic interactions. For example, in the case of EGFR inhibitors, docking studies have confirmed that these compounds can bind to both wild-type and mutated forms of the enzyme. nih.gov The binding modes revealed by these studies can explain the observed structure-activity relationships.
Molecular electrostatic potential maps can help identify the electrophilic and nucleophilic regions within a molecule, providing insights into potential interaction sites. mdpi.com For instance, the negative potential sites are often located on electronegative atoms like nitrogen and oxygen, which can act as hydrogen bond acceptors. mdpi.com
The following table summarizes key structural features and their corresponding roles in molecular binding, based on computational and experimental studies of various quinoline derivatives.
| Structural Feature | Role in Molecular Binding | Supporting Evidence |
| Quinoline Ring | Forms π-π stacking interactions with aromatic amino acid residues. | Molecular docking studies of various quinoline derivatives. |
| Amino Group | Acts as a hydrogen bond donor, anchoring the ligand in the binding pocket. | In silico and in vitro studies of enzyme inhibitors. |
| Carbonyl Group | Acts as a hydrogen bond acceptor. | Computational analysis of ligand-receptor interactions. |
| Substituents on Quinoline Ring | Modulate binding affinity and selectivity through steric and electronic effects. | SAR studies and molecular docking simulations. nih.govmdpi.com |
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways and conditions for 2-Amino-1-(quinolin-3-yl)ethan-1-one to maximize yield and purity?
- Methodological Answer : The synthesis typically involves reductive amination or condensation reactions. For example, quinoline-3-carbaldehyde can react with nitroethane under acidic conditions, followed by reduction of the nitro group to an amine. Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are critical for selective reduction. Solvents such as ethanol or tetrahydrofuran (THF) at 60–80°C improve reaction efficiency. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H-NMR : Key peaks include aromatic protons (δ 7.5–9.0 ppm) and the amine proton (δ 2.5–3.5 ppm). For example, the quinoline ring protons appear as doublets (e.g., δ 8.36 ppm, J = 8.8 Hz) .
- Mass Spectrometry : Electron ionization (EI-MS) confirms molecular weight (e.g., [M+H]⁺ at m/z 227). NIST databases provide reference fragmentation patterns .
- IR Spectroscopy : Stretching vibrations for carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) groups validate functional groups.
Q. How do solubility and stability properties of this compound influence experimental design?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability tests under varying pH (4–9) and temperatures (4–25°C) using HPLC monitoring are recommended. For biological assays, prepare stock solutions in DMSO (≤1% v/v) to avoid solvent interference .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., neurotransmitter receptors)?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding affinities to receptors like dopamine transporters. Input the compound’s 3D structure (SMILES: C1=CC=C2C(=C1)C=NC=C2C(=O)CN) and compare binding energies with known ligands. Validate predictions with in vitro radioligand displacement assays .
Q. What strategies resolve contradictions in spectral data when identifying synthetic byproducts or degradation products?
- Methodological Answer : Combine hyphenated techniques (LC-MS/MS) to separate and identify impurities. For pyrolysis products (e.g., brominated analogs), GC-MS with electron capture detection (ECD) enhances sensitivity. Cross-reference with synthetic standards and isotopic labeling (e.g., ¹³C-quinoline) to trace degradation pathways .
Q. How to design assays to study its mechanism of action in modulating neurotransmitter systems?
- Methodological Answer : Use ex vivo electrophysiology (patch-clamp) on neuronal cultures to measure ion channel modulation. For receptor specificity, employ competitive binding assays with ³H-labeled ligands (e.g., ³H-dopamine). Dose-response curves (EC₅₀/IC₅₀) and Schild analysis distinguish agonist/antagonist behavior .
Q. What synthetic strategies enable selective functionalization of the quinoline ring for structure-activity relationship (SAR) studies?
- Methodological Answer : Electrophilic aromatic substitution (e.g., bromination at C-5 using Br₂/FeBr₃) or transition-metal catalysis (Suzuki coupling for aryl groups). Protect the amine with tert-butoxycarbonyl (Boc) to prevent side reactions. Monitor regioselectivity via HPLC and 2D-NMR (NOESY) .
Q. How to address discrepancies in reported biological activity across studies (e.g., IC₅₀ variability)?
- Methodological Answer : Standardize assay conditions (pH, temperature, cell lines) and validate purity (>95% by HPLC). Use orthogonal assays (e.g., fluorescence polarization vs. scintillation proximity) to confirm results. Statistical tools like Grubbs’ test identify outliers, while meta-analysis accounts for inter-study variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
